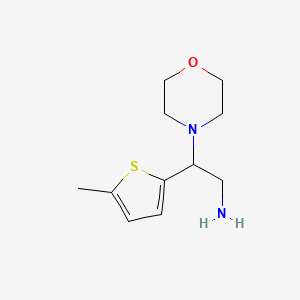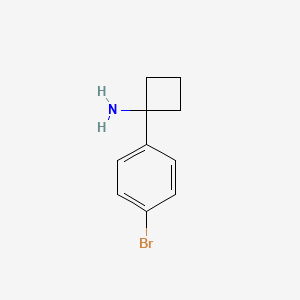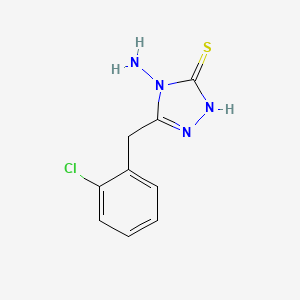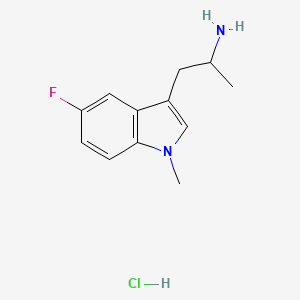
2-(5-Fluoro-1-methyl-1H-indol-3-YL)-1-methyl-ethylamine hydrochloride
Vue d'ensemble
Description
“2-(5-Fluoro-1-methyl-1H-indol-3-YL)-1-methyl-ethylamine hydrochloride” is a chemical compound with the molecular formula C11H13FN2•HCl . It has a molecular weight of 228.7 . This compound belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene and a pyrrole ring fused together .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring. The indole ring would be substituted at the 5-position with a fluorine atom and at the 3-position with a methyl-ethylamine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As an indole derivative, it would likely be a solid at room temperature . Other properties such as solubility, melting point, and boiling point would depend on the specific substituents and their interactions with the solvent or environment .Applications De Recherche Scientifique
Fluorophore Formation in Histochemical Condensation Reactions
Hydrochloric acid catalyzes the formation of fluorophores in the histochemical condensation reaction between gaseous formaldehyde and certain phenylethylamines and indolylethylamines, leading to a fluorescence yield significantly higher than that obtained after standard formaldehyde treatment. This acid-catalyzed reaction exhibits specificity for indolylethylamines and certain phenylethylamines, allowing the distinction between these compounds based on their reactivity in the condensation reaction (Björklund & Stenevi, 1970).
Fluoroalkyl Amino Reagents in Organic Synthesis
Fluoroalkyl amino reagents have been developed for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. These reagents, activated by Lewis acid treatment, serve as mono- or dielectrophiles in Vilsmeier-type acylations and the synthesis of fluorinated pyrazoles, crucial for medicinal and agricultural chemistry (Schmitt et al., 2017).
Synthesis of N-Alkylated 4-Fluoro-5-phenylpyrrole-2-carboxylate
The synthesis of β-fluoropyrrole derivatives through a one-pot scheme using primary amines demonstrates the utility of organic fluorine chemistry. This process highlights the formation of fluoropyrroles at ambient temperatures, with yield dependent on the bulkiness of the primary amine used (Kim et al., 2007).
Halogen-substituted Imidazoline Derivatives as Corrosion Inhibitors
Novel imidazoline derivatives have been studied as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds demonstrate significant inhibitory performance, offering insights into their potential industrial applications (Zhang et al., 2015).
Propriétés
IUPAC Name |
1-(5-fluoro-1-methylindol-3-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2.ClH/c1-8(14)5-9-7-15(2)12-4-3-10(13)6-11(9)12;/h3-4,6-8H,5,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBDVXMLIWPPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN(C2=C1C=C(C=C2)F)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoro-1-methyl-1H-indol-3-YL)-1-methyl-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



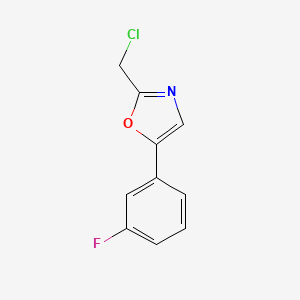
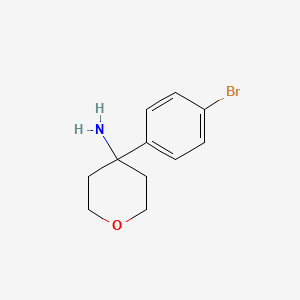
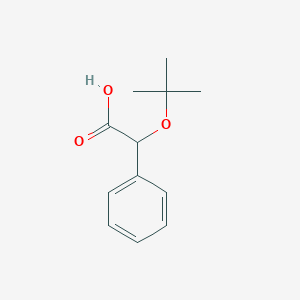
![2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1521603.png)
![[1-(2,4-Dichlorophenyl)ethyl]thiourea](/img/structure/B1521607.png)
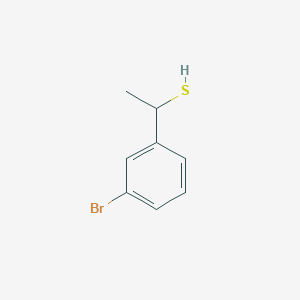
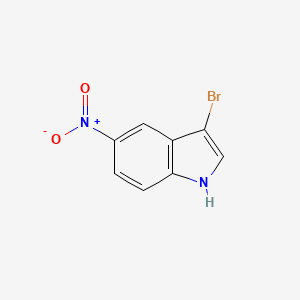
![3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521610.png)
![3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B1521612.png)
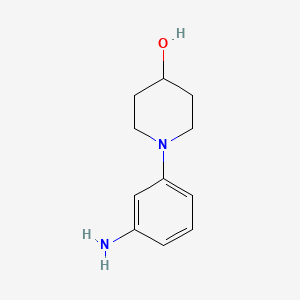
![3-[(Octyloxy)methyl]aniline](/img/structure/B1521615.png)
